4-Carboxyl-17β-Estradiol-d3
Description
4-Carboxyl-17β-Estradiol-d3 is a deuterated derivative of 17β-estradiol (E2), a primary endogenous estrogen. The compound features a carboxyl group (-COOH) at the C-4 position of the steroid nucleus and three deuterium atoms (d3) incorporated into its structure, likely at positions critical for metabolic stability or analytical detection. This modification enhances its utility as an internal standard in mass spectrometry-based assays, where deuterated analogs minimize matrix interference and improve quantification accuracy .
Properties
Molecular Formula |
C₁₉H₂₁D₃O₄ |
|---|---|
Molecular Weight |
319.41 |
Synonyms |
4-Carboxyl-(17β)-estra-1,3,5(10)-triene-3,17-diol-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 17β-estradiol derivatives arises from substitutions at key positions (C-3, C-4, C-7, C-17) and isotopic labeling. Below is a detailed comparison of 4-Carboxyl-17β-Estradiol-d3 with its analogs:
Analytical and Environmental Relevance
- Deuterated Analogs (e.g., 4-Carboxyl-d3, 4-Methoxy-d3) : Critical for compensating matrix effects in bioanalytical workflows. For example, 17β-estradiol-D3 is validated for quantifying E2 in gonadal tissues via LC-MS/MS .
- Environmental Impact: Non-deuterated synthetic estrogens (e.g., 17α-ethinylestradiol) are detected in water systems at low concentrations but pose ecological risks due to endocrine-disrupting effects .
Key Research Findings
- Stability and Metabolism : Deuterium labeling in this compound reduces metabolic degradation, enhancing its reliability as an internal standard .
- Therapeutic Potential: Estradiol derivatives like ent-E2 and 4-methoxy analogs show promise in neurodegenerative disease models by modulating amyloid-β levels or oxidative stress .
- Environmental Monitoring : Synthetic estrogens require advanced detection methods (e.g., electrochemical sensors using α-Fe2O3/CNT-modified electrodes) due to their persistence and low environmental concentrations .
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